(1,3-Dimethylindol-2-yl)boronic acid
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Overview
Description
(1,3-Dimethylindol-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to an indole ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylindol-2-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is catalyzed by a rhodium catalyst and proceeds under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the use of borate esters as intermediates. These esters are formed by the dehydration of boric acid with alcohols . The process is scalable and can be adapted for large-scale production, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethylindol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, forming various substituted indole derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Indoles: Produced via nucleophilic substitution.
Scientific Research Applications
(1,3-Dimethylindol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (1,3-Dimethylindol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide . This process results in the formation of a new carbon-carbon bond, with the boronic acid acting as a nucleophile.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
(1,2-Dimethylindol-3-yl)boronic Acid: A similar indole derivative with different substitution patterns.
4-(1,2-Dimethylindol-3-yl)butyric Acid: Another indole derivative with a different functional group.
Uniqueness: (1,3-Dimethylindol-2-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of specialized organic molecules and materials.
Properties
Molecular Formula |
C10H12BNO2 |
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Molecular Weight |
189.02 g/mol |
IUPAC Name |
(1,3-dimethylindol-2-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6,13-14H,1-2H3 |
InChI Key |
DKGGUJVSHNBGLL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N1C)C)(O)O |
Origin of Product |
United States |
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